molecular formula C20H18N2O6 B14572936 Benzoic acid, 2,2'-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester CAS No. 61193-63-3

Benzoic acid, 2,2'-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester

Cat. No.: B14572936
CAS No.: 61193-63-3
M. Wt: 382.4 g/mol
InChI Key: JYTMXRHWCVPDLW-UHFFFAOYSA-N
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Description

Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester is a complex organic compound with a unique structure that includes a piperazine ring and benzoic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester typically involves the reaction of benzoic acid derivatives with piperazine. One common method is the esterification of benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the formation of the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and high-throughput screening of catalysts can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism by which benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperazine ring can interact with biological molecules, potentially inhibiting or activating specific pathways. The ester groups may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2,4-dimethyl-
  • Benzoic acid, 2,5-dimethyl-
  • Benzoic acid, 2,4-dimethoxy-6-methyl-, methyl ester

Uniqueness

Benzoic acid, 2,2’-(2,5-dioxo-1,4-piperazinediyl)bis-, dimethyl ester is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties

Properties

CAS No.

61193-63-3

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 2-[4-(2-methoxycarbonylphenyl)-2,5-dioxopiperazin-1-yl]benzoate

InChI

InChI=1S/C20H18N2O6/c1-27-19(25)13-7-3-5-9-15(13)21-11-18(24)22(12-17(21)23)16-10-6-4-8-14(16)20(26)28-2/h3-10H,11-12H2,1-2H3

InChI Key

JYTMXRHWCVPDLW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1N2CC(=O)N(CC2=O)C3=CC=CC=C3C(=O)OC

Origin of Product

United States

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